molecular formula C8H5F3N2 B589916 5-Amino-2-cyanobenzotrifluoride-d3 CAS No. 1329792-44-0

5-Amino-2-cyanobenzotrifluoride-d3

Cat. No.: B589916
CAS No.: 1329792-44-0
M. Wt: 189.156
InChI Key: PMDYLCUKSLBUHO-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-cyanobenzotrifluoride-d3: is a deuterated derivative of 5-Amino-2-cyanobenzotrifluoride. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a cyano group attached to a benzene ring. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific applications, particularly in the field of spectroscopy and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-cyanobenzotrifluoride-d3 typically involves the introduction of deuterium atoms into the benzene ring of 5-Amino-2-cyanobenzotrifluoride. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, where the compound is synthesized in bulk quantities. The process ensures high purity and isotopic labeling efficiency, which is crucial for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in 5-Amino-2-cyanobenzotrifluoride-d3 can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The cyano group can engage in coupling reactions, forming new carbon-carbon bonds

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Amino-2-cyanobenzotrifluoride-d3 involves its interaction with various molecular targets, depending on the specific application. In metabolic studies, the deuterium atoms serve as tracers, allowing researchers to track the compound’s distribution and transformation within biological systems. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-cyanobenzotrifluoride-d3 is unique due to its complete deuteration, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly useful in analytical applications where precise isotopic labeling is required .

Properties

IUPAC Name

4-amino-2,3,5-trideuterio-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYLCUKSLBUHO-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)C(F)(F)F)[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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